2,3,4,9-Tetrahydro-1H-carbazol-2-amine

Vue d'ensemble

Description

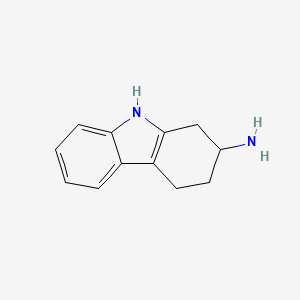

2,3,4,9-Tetrahydro-1H-carbazol-2-amine is a heterocyclic compound with the molecular formula C12H14N2 It is a derivative of carbazole, a structure known for its biological and pharmacological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method. The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,4,9-Tetrahydro-1H-carbazol-2-amine undergoes various chemical reactions, including:

Reduction: It can be reduced under specific conditions to yield different hydrogenated products.

Substitution: The amine group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate.

Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution Reagents: Various alkylating agents and acylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Applications De Recherche Scientifique

CRTH2 Receptor Antagonism

2,3,4,9-Tetrahydro-1H-carbazol-2-amine derivatives have been identified as potent antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This receptor plays a crucial role in mediating allergic responses and inflammation. The antagonism of CRTH2 is beneficial in treating various allergic and inflammatory conditions, including:

- Allergic Asthma

- Chronic Obstructive Pulmonary Disease (COPD)

- Dermatitis

- Rheumatoid Arthritis

Studies have shown that these compounds can effectively reduce symptoms associated with these conditions by inhibiting the actions of prostaglandins, which are mediators of inflammation and allergy .

Anticancer Activity

Research indicates that this compound and its derivatives exhibit significant anticancer properties. They have been tested against various cancer cell lines such as:

| Cancer Type | Cell Line | Effect |

|---|---|---|

| Breast Cancer | MCF-7 | Induces apoptosis |

| Colon Cancer | HCT116 | Significant cytotoxicity |

| Lung Cancer | A596 | DNA damage in cancer cells |

These compounds have shown the ability to induce apoptosis (programmed cell death) and disrupt cellular proliferation pathways .

Antimicrobial Properties

The compound has demonstrated antibacterial and antifungal activities against several pathogens. Its mechanism may involve disrupting cell wall synthesis or interfering with essential metabolic pathways in microbes. Notably, derivatives have been effective against:

| Microbial Strain | Activity Type | Effectiveness |

|---|---|---|

| Escherichia coli | Antibacterial | EC50 = 1.1 μM |

| Various Fungi | Antifungal | Inhibits growth |

These findings suggest potential applications in developing new antimicrobial agents .

Interaction with Enzymes

The biochemical properties of this compound allow it to interact with various enzymes and proteins. This interaction can modulate enzyme activity through binding at active or allosteric sites. Such modulation can lead to either inhibition or activation of metabolic pathways critical for cellular functions .

Neuroprotective Effects

Some derivatives have been evaluated for their neuroprotective potential in models of neurodegenerative diseases. They may exert protective effects by reducing oxidative stress and inflammation, which are key factors in neurodegeneration .

Anticancer Studies

One notable study synthesized new thioamide derivatives based on the carbazole scaffold that exhibited significant cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HCT116). These compounds were evaluated for their effects on cell cycle progression and apoptosis induction .

Anti-prion Activity

Research focusing on 9-substituted derivatives revealed enhanced anti-prion activity in TSE-infected cells. The most effective derivative demonstrated an eightfold increase in potency compared to the lead compound .

Bacterial Inhibition

Structure-activity relationship studies identified specific modifications that improved inhibition of CpxA phosphatase in E. coli, indicating potential applications in treating bacterial infections .

Mécanisme D'action

The mechanism of action of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

1,2,3,4-Tetrahydrocarbazole: Similar in structure but lacks the amine group at the 2-position.

5,6,7,8-Tetrahydrocarbazole: Another derivative with hydrogenation at different positions.

2,3,4,9-Tetrahydro-1H-carbazol-3-amine: Similar structure with the amine group at the 3-position.

Uniqueness: 2,3,4,9-Tetrahydro-1H-carbazol-2-amine is unique due to the presence of the amine group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Activité Biologique

2,3,4,9-Tetrahydro-1H-carbazol-2-amine (THCA) is a heterocyclic compound with significant biological activities and potential applications in medicinal chemistry. Its structure is derived from carbazole, a compound known for various pharmacological properties. This article explores the biological activity of THCA, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H14N2

- Molecular Weight : 186.26 g/mol

- Chemical Structure : The compound features a bicyclic structure that contributes to its interaction with biological targets.

THCA primarily acts by inhibiting the phosphatase activity of CpxA, a crucial component in the CpxRA two-component signal transduction system in bacteria. This inhibition leads to the accumulation of phosphorylated CpxR (CpxR-P), which activates stress response pathways in bacterial cells .

Key Mechanisms:

- CpxA Inhibition : THCA inhibits CpxA phosphatase activity, resulting in prolonged activation of the CpxRA system.

- Interaction with Cytochrome P450 : THCA interacts with cytochrome P450 enzymes involved in drug metabolism, affecting the pharmacokinetics of various substances.

Biological Activities

Research indicates that THCA exhibits a range of biological activities:

Anticancer Activity

THCA has shown promising results in various cancer cell lines:

- Laryngeal Carcinoma : Studies indicate that THCA derivatives exhibit cytotoxic effects against HEP 2 cells and Ehrlich's Ascites Carcinoma (EAC) cells .

- A549 Cell Lines : Research on A549 cell lines demonstrated that certain N-substituted carbazoles related to THCA possess significant anticancer properties .

Neuroprotective Effects

THCA derivatives have been investigated for their neuroprotective capabilities:

- Compounds derived from THCA exhibited protective effects against glutamate-induced neuronal injury in HT22 cells, attributed to their antioxidative properties .

Antimicrobial Activity

THCA and its derivatives have been evaluated for their antibacterial and antifungal properties. The compound's ability to modulate bacterial signaling pathways suggests potential as an antimicrobial agent.

Pharmacological Studies

Recent studies have focused on the pharmacological implications of THCA:

- Structure-Activity Relationship (SAR) : Initial SAR studies indicate that modifications at specific positions on the carbazole structure can enhance biological activity, particularly against targeted enzymes and receptors .

- Dosage Effects : In animal models, varying dosages of THCA revealed that lower doses could enhance cellular functions while higher doses might lead to cytotoxicity.

Case Studies

Several case studies highlight the therapeutic potential of THCA:

Propriétés

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-4,8,14H,5-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBNIKRHYDWHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608401 | |

| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72898-07-8 | |

| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,9-tetrahydro-1H-carbazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.